molecular formula C13H9ClF3NO3S B1411351 2-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride CAS No. 1181761-93-2

2-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride

Cat. No.: B1411351
CAS No.: 1181761-93-2
M. Wt: 351.73 g/mol
InChI Key: WFKAHTBESLHCJG-UHFFFAOYSA-N
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Description

2-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzenesulfonyl chloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine derivative. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with appropriate reagents to introduce the desired functional groups . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions often involve specific temperatures, solvents, and reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

2-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes or receptors, altering their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylpyridine derivatives, such as 2-chloro-5-(trifluoromethyl)pyridine and fluazifop-butyl .

Uniqueness

What sets 2-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both the trifluoromethyl group and the benzenesulfonyl chloride moiety allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields .

Biological Activity

2-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride (CAS Number: 1181761-93-2) is a synthetic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring and a benzenesulfonyl chloride moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities.

  • Molecular Formula : C₁₃H₉ClF₃NO₃S
  • Molecular Weight : 351.73 g/mol
  • Structure : The compound features a trifluoromethyl group, which enhances its lipophilicity, potentially affecting its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the trifluoromethyl group increases the compound's membrane permeability, facilitating interactions with enzymes and receptors, which can lead to altered biological responses.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Initial studies suggest that compounds with similar structures can exhibit antimicrobial properties, potentially making them candidates for the development of new antibiotics.
  • Enzyme Inhibition : The sulfonyl chloride group can be involved in enzyme inhibition mechanisms. For example, it may act as an inhibitor for certain hydrolases or proteases, impacting metabolic pathways.
  • Agrochemical Applications : The compound is utilized in the synthesis of agrochemicals, where it enhances the efficacy of active ingredients in pesticides and herbicides due to its biological activity.

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of this compound revealed that modifications to the trifluoromethyl group significantly affected the biological activity of the resulting compounds. The research highlighted that certain derivatives exhibited enhanced enzyme inhibition compared to the parent compound, suggesting potential therapeutic applications in treating diseases linked to enzyme dysregulation .

Study 2: Interaction with Biological Targets

Another investigation explored the interaction of this compound with various biological targets, including receptors involved in inflammatory pathways. The results indicated that specific modifications could lead to selective inhibition of these receptors, thereby providing insights into designing more targeted anti-inflammatory agents .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

Compound NameStructure FeaturesNotable Activities
2-Chloro-5-(trifluoromethyl)pyridineTrifluoromethyl groupAntimicrobial properties
Fluazifop-butylContains a butyl groupHerbicidal activity
3-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chlorideSimilar structure with different substitutionsEnhanced enzyme inhibition

Properties

IUPAC Name

2-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO3S/c1-8-6-10(3-4-11(8)22(14,19)20)21-12-5-2-9(7-18-12)13(15,16)17/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKAHTBESLHCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride

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